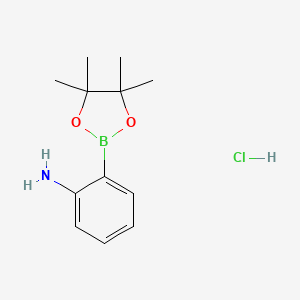

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is an organoboron compound featuring a boronate ester group attached to the ortho position of an aniline ring, which is protonated as a hydrochloride salt. Its molecular formula is C₁₂H₁₉BClNO₂, with a molecular weight of 255.55 g/mol . The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings . This compound is widely used in pharmaceutical and materials science research as a precursor for synthesizing biaryl structures .

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14;/h5-8H,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWILEMYKORLIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656947 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393877-09-3 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds like 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents in organic synthesis reactions, suggesting that the compound might interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

Similar compounds are known to participate in borylation reactions, which involve the addition of a boron atom to organic molecules. This suggests that 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride might interact with its targets by transferring a boron atom to them.

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it might be well-absorbed and distributed in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and may hydrolyze in a humid environment. Therefore, it should be stored in a dry place. Additionally, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals.

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18BClN2O2

- Molecular Weight : 252.64 g/mol

- CAS Number : 1214264-88-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

-

Antimicrobial Activity :

- The compound exhibited moderate inhibitory effects against several strains of bacteria. In a study evaluating its activity against multidrug-resistant Staphylococcus aureus (MRSA), it demonstrated minimum inhibitory concentrations (MIC) ranging from 4–8 µg/mL .

- Additionally, it showed efficacy against Mycobacterium abscessus and Mycobacterium smegmatis .

-

Anticancer Properties :

- Research indicated that the compound has significant anticancer activity. For instance, it inhibited cell proliferation in MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of 0.126 µM . This suggests a high potency for targeting cancer cells while sparing normal cells.

- A pharmacodynamic effect was observed in vivo where treatment with the compound significantly reduced lung metastasis in mouse models .

-

Mechanisms of Action :

- The compound appears to act as a competitive inhibitor of certain enzymes involved in cancer progression and metastasis. Specifically, it showed inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor invasion and metastasis .

- It was also noted for its low toxicity profile during animal studies, indicating potential for therapeutic use without significant adverse effects at effective doses .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results showed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 8 |

| Mycobacterium smegmatis | 6 |

Case Study 2: Anticancer Activity

A study on MDA-MB-231 TNBC cells demonstrated:

| Treatment | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| Compound Treatment | 0.126 | Low (19-fold lesser effect) |

This case study highlights the selective toxicity towards cancerous cells compared to normal cells.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption and distribution characteristics in vivo. Key parameters include:

- Cmax : 592 ± 62 mg/mL

- Half-life (t1/2) : >12 hours

These properties suggest that the compound remains effective over extended periods post-administration.

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Hydrochloride

- Position : Para-substituted boronate ester.

- Molecular Weight: 255.55 g/mol (C₁₂H₁₉BClNO₂).

- CAS RN : 616227-14-6 .

- Properties : Higher solubility in polar solvents due to symmetrical para substitution. Demonstrates superior reactivity in Suzuki couplings compared to ortho-substituted analogs due to reduced steric hindrance .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Hydrochloride

- Position : Meta-substituted boronate ester.

- Molecular Weight : 255.55 g/mol.

- CAS RN: Not explicitly listed; structurally characterized in crystallographic studies .

- Properties : Lower reactivity in cross-coupling reactions compared to para isomers, attributed to electronic and steric effects .

Functional Group Modifications

Halogen-Substituted Analogs

- 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Hydrochloride Substituent: Chlorine at the 4-position. Molecular Weight: 289.99 g/mol (C₁₂H₁₈BCl₂NO₂). CAS RN: 2377610-52-9 . Properties: Enhanced electrophilicity for nucleophilic aromatic substitution; used in agrochemical intermediates .

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Hydrochloride

Alkyl and Cyano Derivatives

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Hydrochloride

- 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Substituent: Cyano group at the 2-position. CAS RN: 934426-22-9 . Properties: Polar nitrile group enhances hydrogen bonding, useful in crystal engineering .

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Common Synthetic Route

- Starting Material: Typically, a halogenated aniline derivative such as 2-bromoaniline or 2-chloroaniline is used as the substrate.

- Borylation Reaction: The halogenated aniline undergoes a palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source.

- Catalysts and Base: Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly employed, with bases like potassium acetate or potassium carbonate facilitating the reaction.

- Solvent and Atmosphere: The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF), dioxane, or toluene under an inert atmosphere (nitrogen or argon) to prevent oxidation.

- Temperature: Heating to moderate temperatures (80–110 °C) is required to drive the reaction to completion.

- Isolation: The product is isolated as the hydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating purification.

Reaction Scheme

$$

\text{2-Haloaniline} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd catalyst, heat}} \text{2-(Pinacolboronate)aniline} \xrightarrow[\text{HCl}]{\text{Workup}} \text{2-(Pinacolboronate)aniline hydrochloride}

$$

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4 (5 mol%) | Efficient for borylation of aryl halides |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv) | Provides the pinacol boronate ester group |

| Base | Potassium acetate (2 equiv) or potassium carbonate | Neutralizes acid byproducts |

| Solvent | Dimethylformamide (DMF), dioxane, or toluene | Polar aprotic solvents preferred |

| Temperature | 80–110 °C | Moderate heating required |

| Reaction Time | 12–24 hours | Depends on substrate reactivity |

| Atmosphere | Nitrogen or argon | Prevents oxidation of sensitive species |

| Workup | Acidification with HCl to form hydrochloride salt | Improves compound stability and handling |

Industrial Production Considerations

- Scale-Up: Industrial synthesis involves scaling the laboratory procedures with optimization of parameters such as temperature, pressure, and catalyst loading to maximize yield and purity.

- Continuous Flow Chemistry: Adoption of continuous flow reactors allows better heat and mass transfer, improving reaction efficiency and reproducibility.

- Purification: Crystallization of the hydrochloride salt is preferred for ease of handling and to achieve high purity.

- Environmental and Safety: Use of inert atmosphere and proper waste management is critical due to the sensitivity of boronate esters and palladium catalysts.

Research Findings and Comparative Analysis

- The borylation step is highly dependent on the choice of catalyst and base. Pd(dppf)Cl2 has been reported to provide higher yields and cleaner reactions compared to Pd(PPh3)4 in some cases.

- Potassium acetate is often favored over carbonate for better solubility and reaction rates.

- Reaction solvents such as dioxane and toluene offer advantages in downstream purification compared to DMF, which can be difficult to remove.

- Formation of the hydrochloride salt enhances the compound's stability and solubility profile, which is beneficial for storage and subsequent synthetic applications.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halogenated aniline prep | Commercially available or synthesized | Starting material |

| Borylation | Pd catalyst, bis(pinacolato)diboron, base, solvent, heat | Formation of pinacol boronate ester |

| Salt formation | Treatment with HCl | Conversion to hydrochloride salt |

| Purification | Crystallization or chromatography | High purity product |

Q & A

Q. What pharmacological applications are emerging for structurally similar boronic ester-aniline derivatives?

- Methodological Answer : Derivatives like 5-chloro-2-(pinacolboronyl)aniline show promise as kinase inhibitors. In vitro assays (IC₅₀ <1 μM) and molecular docking (PDB: 4R3Q) highlight binding to ATP pockets. Toxicity screening in HepG2 cells (MTT assay) and metabolic stability studies (microsomal incubation) guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.